molecular formula C14H12FN3O3 B11491141 Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate

Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate

Cat. No.: B11491141
M. Wt: 289.26 g/mol
InChI Key: UKDONFQXSBBFNH-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with an ethyl ester and a 4-fluorophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate typically involves a multi-step process:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Carbamoyl Group: The 4-fluorophenyl isocyanate is reacted with the pyrazine derivative to introduce the carbamoyl group.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbamoyl group can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazine ring provides a stable scaffold for interaction.

Comparison with Similar Compounds

Ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

    Ethyl 3-[(4-chlorophenyl)carbamoyl]pyrazine-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    Ethyl 3-[(4-methylphenyl)carbamoyl]pyrazine-2-carboxylate: The methyl group provides different steric and electronic properties compared to the fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions due to the high electronegativity and small size of fluorine.

Properties

Molecular Formula

C14H12FN3O3

Molecular Weight

289.26 g/mol

IUPAC Name

ethyl 3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylate

InChI

InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11(16-7-8-17-12)13(19)18-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19)

InChI Key

UKDONFQXSBBFNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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